3,5-Dinitro-L-tyrosine 3,5-Dinitro-L-tyrosine 3,5-dinitro-L-tyrosine is a non-proteinogenic L-alpha-amino acid that is L-tyrosine substituted by nitro groups at positions 3 and 5. It is a non-proteinogenic L-alpha-amino acid, a C-nitro compound and a L-tyrosine derivative.
Brand Name: Vulcanchem
CAS No.: 17360-11-1
VCID: VC21537061
InChI: InChI=1S/C9H9N3O7/c10-5(9(14)15)1-4-2-6(11(16)17)8(13)7(3-4)12(18)19/h2-3,5,13H,1,10H2,(H,14,15)/t5-/m0/s1
SMILES: C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])CC(C(=O)O)N
Molecular Formula: C9H9N3O7
Molecular Weight: 271.18 g/mol

3,5-Dinitro-L-tyrosine

CAS No.: 17360-11-1

VCID: VC21537061

Molecular Formula: C9H9N3O7

Molecular Weight: 271.18 g/mol

* For research use only. Not for human or veterinary use.

3,5-Dinitro-L-tyrosine - 17360-11-1

Description

3,5-Dinitro-L-tyrosine is a non-proteinogenic amino acid derivative of L-tyrosine, characterized by the presence of nitro groups at positions 3 and 5 of the phenyl ring. This compound is of significant interest in biochemical research due to its unique structural features and biological activities. It is widely used in peptide synthesis, drug development, and bioconjugation processes.

Chemical Identifiers Table

IdentifierValue
CAS Number17360-11-1
Molecular FormulaC₉H₉N₃O₇
Molecular Weight (g/mol)271.19
IUPAC Name(2S)-2-amino-3-(4-hydroxy-3,5-dinitrophenyl)propanoic acid
PubChem CID439948

Applications in Research

3,5-Dinitro-L-tyrosine is utilized in several areas of research:

  • Peptide Synthesis: It serves as a key building block in solid-phase peptide synthesis, allowing for the creation of complex peptide sequences efficiently .

  • Drug Development: The compound's unique structure enhances the biological activity of pharmaceutical compounds, making it valuable in drug development .

  • Bioconjugation: Its reactive sites facilitate bioconjugation processes, aiding in the creation of targeted drug delivery systems .

  • Analytical Chemistry: It is used in analytical methods like HPLC and mass spectrometry to study protein interactions and modifications .

Biochemical Interactions

Studies have shown that 3,5-Dinitro-L-tyrosine can act as an inhibitor in certain biochemical pathways. Its structural similarity to L-tyrosine allows it to compete for binding sites on enzymes that normally interact with L-tyrosine, potentially altering metabolic processes. The presence of two nitro groups at specific positions distinguishes it from other tyrosine derivatives, influencing its reactivity and biological activity.

Monohydrate Form

3,5-Dinitro-L-tyrosine monohydrate is another form of this compound, with a molecular formula of C₉H₁₁N₃O₈. It is used in pharmaceutical development, biochemical research, and analytical chemistry, serving as a valuable tool in studying protein interactions and enzyme activities .

Monohydrate Identifiers Table

IdentifierValue
CAS Number71876-88-5
Molecular FormulaC₉H₁₁N₃O₈
IUPAC Name(2S)-2-amino-3-(4-hydroxy-3,5-dinitrophenyl)propanoic acid;hydrate
CAS No. 17360-11-1
Product Name 3,5-Dinitro-L-tyrosine
Molecular Formula C9H9N3O7
Molecular Weight 271.18 g/mol
IUPAC Name (2S)-2-amino-3-(4-hydroxy-3,5-dinitrophenyl)propanoic acid
Standard InChI InChI=1S/C9H9N3O7/c10-5(9(14)15)1-4-2-6(11(16)17)8(13)7(3-4)12(18)19/h2-3,5,13H,1,10H2,(H,14,15)/t5-/m0/s1
Standard InChIKey SAZOSDSFLRXREA-YFKPBYRVSA-N
Isomeric SMILES C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])C[C@@H](C(=O)O)N
SMILES C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])CC(C(=O)O)N
Canonical SMILES C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])CC(C(=O)O)N
Synonyms 17360-11-1;3,5-Dinitro-L-tyrosine;3,5-Dinitrotyrosine;(S)-2-Amino-3-(4-hydroxy-3,5-dinitrophenyl)propanoicacid;3,5-Dinitro-tyr-oh;CHEBI:28275;(2S)-2-amino-3-(4-hydroxy-3,5-dinitrophenyl)propanoicacid;Tyrosine,3,5-dinitro-;C03225;L-Tyrosine,3,5-dinitro-;AC1L98DC;SCHEMBL426451;CHEMBL2111693;CTK0H8249;SAZOSDSFLRXREA-YFKPBYRVSA-;MolPort-001-793-132;ANW-61119;H-Tyr(3,5-(NO2)2)-OH;ZINC12428290;AKOS015888308;AM83568;RTR-007691;VZ34913;3,5-Dinitro-4-hydroxy-L-phenylalanine;AJ-62261
PubChem Compound 439948
Last Modified Aug 15 2023

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